molecular formula C11H17NO2 B13517606 3-(3-Methoxyphenoxy)butan-2-amine

3-(3-Methoxyphenoxy)butan-2-amine

Cat. No.: B13517606
M. Wt: 195.26 g/mol
InChI Key: YKMDWAMCRNZIEF-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)butan-2-amine is an organic compound that belongs to the class of phenoxyamines It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a butan-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenoxy)butan-2-amine typically involves the reaction of 3-methoxyphenol with butan-2-amine. One common method is the nucleophilic substitution reaction where 3-methoxyphenol reacts with an appropriate alkyl halide to form the intermediate, which is then reacted with butan-2-amine under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenoxy)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

3-(3-Methoxyphenoxy)butan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenoxy)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenoxy)propan-2-amine
  • 3-(4-Methoxyphenoxy)butan-2-amine
  • 3-(3-Ethoxyphenoxy)butan-2-amine

Uniqueness

3-(3-Methoxyphenoxy)butan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(3-methoxyphenoxy)butan-2-amine

InChI

InChI=1S/C11H17NO2/c1-8(12)9(2)14-11-6-4-5-10(7-11)13-3/h4-9H,12H2,1-3H3

InChI Key

YKMDWAMCRNZIEF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OC1=CC=CC(=C1)OC)N

Origin of Product

United States

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